Cas no 370-16-1 (1-(4-fluorophenyl)-3-phenylthiourea)
1-(4-fluorophenyl)-3-phenylthiourea Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-fluorophenyl)-3-phenylthiourea
- [(4-fluorophenyl)amino](phenylamino)methane-1-thione
- 1-(4-Fluorphenyl)-3-phenyl-thioharnstoff
- AC1LEYJH
- AC1Q7EK2
- CTK1C4155
- N-(4-fluorophenyl)-N'-phenylthiourea
- N-(4-fluoro-phenyl)-N'-phenyl-thiourea
- N-(4-Fluor-phenyl)-N'-phenyl-thioharnstoff
- NSC191412
- ST024193
- TimTec1_001536
- 370-16-1
- AKOS000567140
- AF-753/00293061
- NSC 191412
- SCHEMBL10710275
- HMS1538F18
- NSC-191412
- CCG-234427
- DTXSID20351248
- NCGC00174326-01
- TS-08996
- N16900
- NSC 191412?
-
- Inchi: 1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
- InChI Key: KTNYUNOFVOQYRB-UHFFFAOYSA-N
- SMILES: S=C(NC1C=CC=CC=1)NC1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 246.06283
- Monoisotopic Mass: 246.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- Density: 1.353
- Boiling Point: 347.2°C at 760 mmHg
- Flash Point: 163.8°C
- Refractive Index: 1.726
- PSA: 24.06
1-(4-fluorophenyl)-3-phenylthiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S0250-5mg |
NSC 191412 |
370-16-1 | 5mg |
¥2186.73 | 2022-04-26 | ||
| S e l l e c k ZHONG GUO | S0250-25mg |
NSC 191412 |
370-16-1 | 25mg |
¥6625.71 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N872131-1mg |
NSC191412 |
370-16-1 | 98% | 1mg |
¥234.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N872131-5mg |
NSC191412 |
370-16-1 | 98% | 5mg |
¥1,056.00 | 2022-01-13 | |
| DC Chemicals | DC10695-100 mg |
NSC 191412 |
370-16-1 | >98% | 100mg |
$350.0 | 2022-02-28 | |
| DC Chemicals | DC10695-250 mg |
NSC 191412 |
370-16-1 | >98% | 250mg |
$700.0 | 2022-02-28 | |
| DC Chemicals | DC10695-1 g |
NSC 191412 |
370-16-1 | >98% | 1g |
$1400.0 | 2022-02-28 | |
| DC Chemicals | DC10695-100mg |
NSC 191412 |
370-16-1 | >98% | 100mg |
$350.0 | 2023-09-15 | |
| DC Chemicals | DC10695-250mg |
NSC 191412 |
370-16-1 | >98% | 250mg |
$700.0 | 2023-09-15 | |
| DC Chemicals | DC10695-1g |
NSC 191412 |
370-16-1 | >98% | 1g |
$1400.0 | 2023-09-15 |
1-(4-fluorophenyl)-3-phenylthiourea Suppliers
1-(4-fluorophenyl)-3-phenylthiourea Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-(4-fluorophenyl)-3-phenylthiourea
1-(4-Fluorophenyl)-3-phenylthiourea (CAS No. 370-16-1): A Comprehensive Overview
1-(4-Fluorophenyl)-3-phenylthiourea, also known by its CAS registry number 370-16-1, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of thioureas, which are derivatives of thiourea (NH2CSNH2) and are widely studied for their unique chemical properties. The molecule consists of a thiourea backbone with two aromatic substituents: a fluorophenyl group at the 4-position and a phenyl group at the 3-position. These substituents confer the compound with distinct electronic and steric properties, making it an interesting subject for both fundamental and applied research.
Recent advancements in synthetic chemistry have enabled the precise control of thiourea derivatives, including 1-(4-fluorophenyl)-3-phenylthiourea, allowing for tailored functionalities. Researchers have explored its potential in drug design, where its ability to form hydrogen bonds and its aromaticity make it a promising candidate for bioactive molecules. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes, suggesting its potential role in therapeutic applications.
In the realm of materials science, 1-(4-fluorophenyl)-3-phenylthiourea has been investigated as a precursor for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. Its ability to act as a ligand in metal coordination chemistry has opened new avenues for creating porous materials with applications in gas storage and catalysis. Recent research highlights its role in stabilizing metal ions, particularly transition metals, leading to the formation of highly ordered structures with tunable properties.
The synthesis of 1-(4-fluorophenyl)-3-phenylthiourea typically involves nucleophilic substitution reactions or condensation processes. One common method involves the reaction of 4-fluorophenyl isothiocyanate with an appropriate amine derivative under controlled conditions. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the yield and purity of the final product. Optimization studies have revealed that mild conditions often yield the best results, minimizing side reactions and ensuring high product quality.
From an analytical perspective, 1-(4-fluorophenyl)-3-phenylthiourea has been extensively characterized using modern spectroscopic techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into its molecular structure, electronic transitions, and intermolecular interactions. For example, IR spectroscopy confirms the presence of characteristic thiourea functional groups, while NMR spectroscopy offers detailed information about the spatial arrangement of substituents around the thiourea core.
Environmental considerations are also gaining attention in the study of 1-(4-fluorophenyl)-3-phenylthiourea. Researchers are exploring its biodegradability and potential environmental impact to ensure sustainable practices in its production and application. Preliminary studies suggest that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in natural environments.
In conclusion, 1-(4-fluorophenyl)-3-phenylthiourea (CAS No. 370-16-1) stands out as a multifaceted compound with diverse applications across chemistry disciplines. Its unique structural features make it a valuable tool in drug discovery, materials science, and analytical chemistry. As research continues to uncover new aspects of its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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